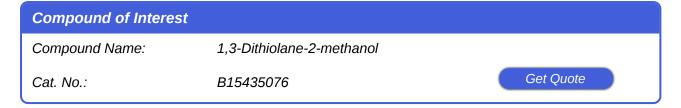


Spectroscopic and Synthetic Insights into 1,3-Dithiolane-2-methanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic properties of **1,3-Dithiolane-2-methanol**. Due to the limited availability of published experimental data for this specific compound, this document leverages established principles of spectroscopic analysis and data from closely related analogs to offer a predictive and comparative framework. Detailed experimental protocols for acquiring spectroscopic data are also presented to aid in the characterization of this and similar molecules.

Predicted Spectroscopic Data for 1,3-Dithiolane-2-methanol

While direct experimental spectra for **1,3-Dithiolane-2-methanol** are not readily found in the public domain, its structure allows for a reliable prediction of its key spectroscopic features. The molecule consists of a five-membered **1,3-dithiolane** ring substituted at the 2-position with a hydroxymethyl group (-CH₂OH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show four distinct signals:



Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 4.8 - 5.0	Triplet	1H	H-2 (methine proton on the dithiolane ring)
~ 3.6 - 3.8	Doublet	2H	-CH ₂ OH (methylene protons of the hydroxymethyl group)
~ 3.2 - 3.4	Multiplet	4H	H-4/H-5 (methylene protons of the dithiolane ring)
~ 2.0 - 3.0	Broad Singlet	1H	-OH (hydroxyl proton)

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration. Coupling between the H-2 proton and the -CH₂OH protons would result in the observed triplet and doublet, respectively.

1.1.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum is anticipated to exhibit three distinct peaks corresponding to the three unique carbon environments:

Predicted Chemical Shift (δ, ppm)	Assignment	
~ 65 - 70	-CH ₂ OH (carbon of the hydroxymethyl group)	
~ 50 - 55	C-2 (methine carbon of the dithiolane ring)	
~ 38 - 42	C-4/C-5 (methylene carbons of the dithiolane ring)	

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-Dithiolane-2-methanol** would be characterized by the following key absorption bands:



Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3600 - 3200 (broad)	O-H stretch	Hydroxyl (-OH)
3000 - 2850	C-H stretch	Aliphatic (CH, CH ₂)
1450 - 1400	C-H bend	Aliphatic (CH ₂)
1100 - 1000	C-O stretch	Primary Alcohol
700 - 600	C-S stretch	Thioether (-S-CH ₂ -)

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for **1,3-Dithiolane-2-methanol** (C₄H₈OS₂) would be observed at m/z = 136. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 Da) leading to a fragment at m/z = 105, which corresponds to the 1,3-dithiolanium cation.

Spectroscopic Data of Related Compounds

For comparative purposes, the following table summarizes available spectroscopic data for structurally similar compounds.

Compound	¹H NMR Data (CDCl₃, δ, ppm)	¹³ C NMR Data (CDCl ₃ , δ, ppm)	Key IR Bands (cm ⁻¹)	Mass Spectrum (m/z)
2-Methyl-1,3- dithiolane[1][2][3] [4]	5.05 (q, 1H), 3.30 (m, 4H), 1.70 (d, 3H)	49.5, 39.8, 23.1	2960, 2920, 1450, 1420, 1280, 1180	120 (M+), 105, 75, 61
1,3-Dithiane-2- methanol[5]	4.58 (t, 1H), 3.80 (d, 2H), 2.90 (m, 4H), 2.15 (m, 2H), 1.90 (br s, 1H)	65.2, 51.8, 30.5, 25.4	3400, 2920, 1420, 1040, 680	150 (M+), 119, 106, 75

Experimental Protocols



The following are generalized protocols for the spectroscopic analysis of **1,3-Dithiolane-2-methanol**.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Typical parameters: 512-2048 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
 - Reference the spectrum to the solvent carbon signals.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:



- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR
 absorption in the regions of interest.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- · Acquisition:
 - Record a background spectrum of the empty sample holder (or solvent).
 - Record the sample spectrum over the range of 4000-400 cm⁻¹.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

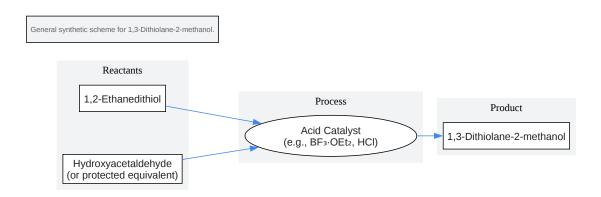
Methodology:

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
- Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Synthetic Workflow



The most common and direct method for the synthesis of 2-substituted 1,3-dithiolanes is the acid-catalyzed reaction of an aldehyde or ketone with 1,2-ethanedithiol.[6] For **1,3-Dithiolane-2-methanol**, the logical precursor would be a protected form of hydroxyacetaldehyde.



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Caption: General synthetic scheme for **1,3-Dithiolane-2-methanol**.

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